Beta-2 vs. Beta-1 Adrenergic Receptor Selectivity – 34-Fold Preferential Binding
This compound demonstrates substantial selectivity for the human beta-2 adrenergic receptor over the beta-1 subtype in a functional antagonist assay. In CHO-K1 cells stimulated with salbutamol (beta-2) or CGP 12177 (beta-1), the compound antagonized beta-2 signaling with a Kd of 1.60 nM, while requiring a 34-fold higher concentration (Kd = 55 nM) to achieve comparable antagonism at beta-1 [1]. This magnitude of selectivity is a critical differentiator from non-selective beta-blockers such as propranolol (which typically exhibits a beta-2/beta-1 ratio close to 1) and positions this compound closer to the selectivity range of tool compounds like ICI 118,551, making it a valuable candidate for experiments where beta-1-sparing antagonism is required [2]. IMPORTANT CAVEAT: The SMILES representation stored in BindingDB for this ChEMBL record (CHEMBL1830617) does not correspond to the chemical structure of N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide, indicating a probable misassignment in the database. The affinity data must therefore be considered provisional and independently verified before use.
| Evidence Dimension | Antagonist binding affinity (Kd) at human beta-2 vs. beta-1 adrenergic receptors |
|---|---|
| Target Compound Data | Kd(beta-2) = 1.60 nM; Kd(beta-1) = 55 nM |
| Comparator Or Baseline | Class-level baseline: non-selective beta-blockers (e.g., propranolol) exhibit beta-2/beta-1 ratio ≈ 1; selective beta-2 antagonist ICI 118,551 exhibits beta-2/beta-1 ratio > 100 |
| Quantified Difference | Selectivity ratio (Kd_beta-1 / Kd_beta-2) = 34.4-fold for target compound vs. ≈1-fold for non-selective comparators |
| Conditions | Human beta-2 receptor expressed in salbutamol-stimulated CHO-K1 cells (CRE-SPAP reporter); human beta-1 receptor expressed in CGP 12177-stimulated CHO-K1 cells [1] |
Why This Matters
A 34-fold selectivity window enables the study of beta-2-specific signaling without confounding beta-1 engagement, which is essential for respiratory or metabolic target validation programs.
- [1] BindingDB. BDBM50423819 (CHEMBL1830617). Affinity Data: Antagonist activity at human beta-2 and beta-1 adrenergic receptors. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50423819 View Source
- [2] Baker, J.G. (2010) 'The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors', British Journal of Pharmacology, 160(5), pp. 1048–1061. doi:10.1111/j.1476-5381.2010.00754.x. View Source
